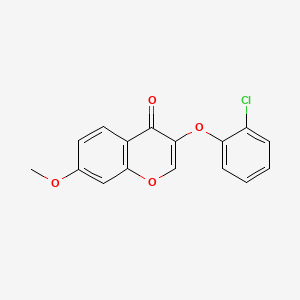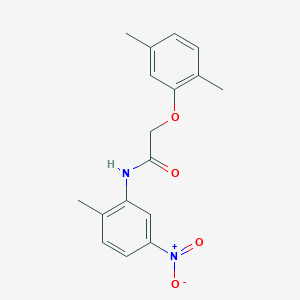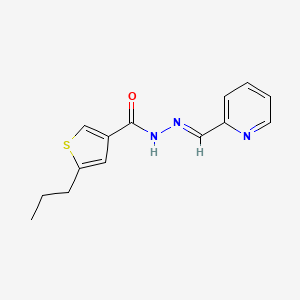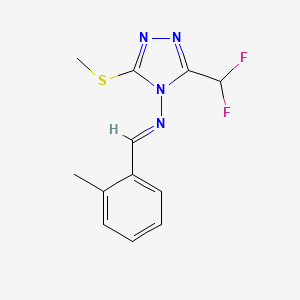
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the class of chemicals known as isoxazoles, which are known for their ability to inhibit the synthesis of carotenoids in plants.
作用機序
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. Specifically, it inhibits the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. Without carotenoids, plants are unable to produce energy through photosynthesis and eventually die.
Biochemical and Physiological Effects:
In addition to its herbicidal properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to induce oxidative stress in plants, which can lead to cell death. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which are foreign substances that enter the body and can be harmful.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its specificity for inhibiting phytoene desaturase. This allows researchers to study the effects of carotenoid depletion on plant growth and development. However, one limitation is that this compound is not effective against all types of weeds, and its effectiveness can vary depending on the species of plant being studied.
将来の方向性
There are several future directions for research on 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the development of new herbicides that are more effective and environmentally friendly. Finally, more research is needed to understand the biochemical and physiological effects of this compound on plants and other organisms.
合成法
The synthesis of 3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 2-chlorophenol with 3-methoxy-4-hydroxycoumarin in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 100°C. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
3-(2-chlorophenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. In addition to its use in agriculture, this compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential chemotherapeutic agent.
特性
IUPAC Name |
3-(2-chlorophenoxy)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c1-19-10-6-7-11-14(8-10)20-9-15(16(11)18)21-13-5-3-2-4-12(13)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOGFEGJADPUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)



![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)

